

Optimizing AC915 mounting torque for repeatable measurements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

AC915 Technical Support Center: Optimizing Mounting Torque

Welcome to the technical support center for the **AC915** sensor. This guide provides troubleshooting information and best practices to ensure optimal performance and repeatable measurements by focusing on the critical aspect of mounting torque.

Frequently Asked Questions (FAQs)

Q1: Why are my **AC915** measurements not repeatable?

Inconsistent or non-repeatable measurements are frequently linked to the sensor's installation.

[1] Common causes include:

- Improper Mounting Torque: The bolts securing the sensor may be too loose or too tight.[2]
- Misalignment: The sensor may not be perfectly perpendicular to the target surface.[3][4]
- Unstable Mounting Surface: The surface to which the sensor is mounted may not be flat, clean, or rigid.[1][5]
- Environmental Factors: Changes in temperature or significant vibrations can affect sensor performance.[2]

- Cable Strain: Tension or movement in the sensor's cable can introduce errors.[\[1\]](#)

Q2: What is the recommended mounting torque for the **AC915** sensor?

While a specific torque value is application-dependent, a general starting point for a sensor of the **AC915**'s hypothetical size and composition is provided in the user manual. However, for optimal repeatability, it is highly recommended to perform an experimental torque optimization procedure for your specific setup. See the "Experimental Protocol for Determining Optimal Mounting Torque" section below for a detailed guide.

Q3: How does over-torquing or under-torquing the mounting bolts affect my results?

Both scenarios can significantly degrade measurement quality:

- Under-torquing: If the mounting bolts are too loose, the sensor can be susceptible to vibration and slight movements, leading to unstable and inconsistent readings.[\[2\]](#)
- Over-torquing: Excessive torque can apply mechanical stress to the sensor housing and the internal sensing elements.[\[2\]](#)[\[6\]](#) This can cause a shift in the sensor's zero point, introduce non-linearity, and potentially lead to plastic deformation of components, permanently damaging the sensor.[\[2\]](#)

Q4: What are the best practices for preparing the mounting surface for the **AC915**?

A proper mounting surface is critical for reliable measurements. Follow these guidelines:

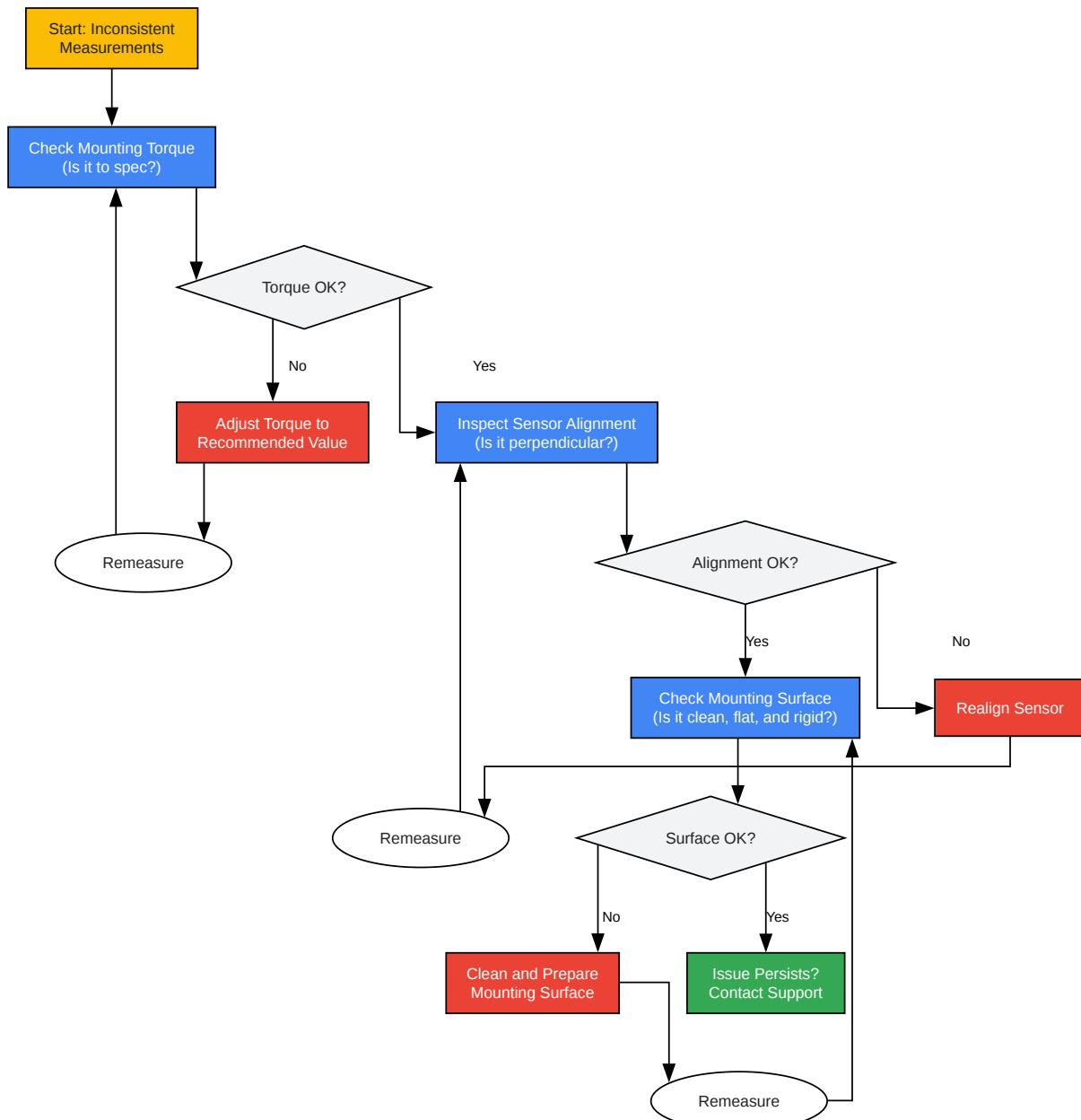
- Flatness and Cleanliness: The mounting surface must be as flat as possible, and free from any dirt, debris, or grease.[\[5\]](#)
- Lubrication: Apply a very light coating of a lubricant like silicone grease or machine oil to the mounting surface.[\[5\]](#) This helps ensure a consistent coupling and improves the transmissibility of high-frequency signals.[\[5\]](#)
- Perpendicularity: Ensure that any tapped mounting holes are perfectly perpendicular to the mounting surface.[\[5\]](#)

Troubleshooting Guide

Issue: My readings are fluctuating and unstable.

- Possible Cause 1: Improper Torque.
 - Solution: Verify that the mounting bolts are tightened to the recommended torque. If you have not determined the optimal torque for your application, refer to the experimental protocol below. Fluctuating readings are a common symptom of a loose mount.[\[1\]](#)
- Possible Cause 2: Misalignment.
 - Solution: Check that the sensor is mounted perfectly perpendicular to the target surface. Even a slight angle can lead to inconsistent measurements.[\[3\]](#)[\[4\]](#)
- Possible Cause 3: Environmental Interference.
 - Solution: Shield the sensor and its cabling from sources of strong electromagnetic interference.[\[2\]](#) Ensure the operating temperature is stable, as thermal fluctuations can affect sensor output.[\[2\]](#)

Issue: The sensor does not return to a zero reading after a measurement.


- Possible Cause 1: Mechanical Stress or Binding.
 - Solution: This is often a symptom of over-torquing, which can cause the sensor's internal components to bind.[\[1\]](#)[\[6\]](#) Loosen the mounting bolts and re-tighten them to the correct specification. If the problem persists, the sensor may have been permanently damaged by the initial over-torquing.
- Possible Cause 2: Friction.
 - Solution: Ensure there are no external components rubbing against the sensor or its mounting, as this can prevent it from returning to its true zero point.[\[1\]](#)

Issue: My measurements are drifting over time.

- Possible Cause 1: Mounting Surface Movement.

- Solution: A rigid mount is essential for long-term stability.[1] Ensure the surface the sensor is mounted to is not subject to thermal expansion or contraction that could alter the preload on the sensor over time.
- Possible Cause 2: Sensor Drift.
 - Solution: All sensors can experience some level of drift over time. It is good practice to perform periodic recalibration to ensure continued accuracy.[4]

Troubleshooting Flowchart for Inconsistent Measurements

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for diagnosing inconsistent **AC915** sensor data.

Experimental Protocol for Determining Optimal Mounting Torque

This protocol describes a method to identify the ideal mounting torque for your specific experimental setup to maximize measurement repeatability.

Objective: To determine the mounting bolt torque that produces the lowest measurement variability.

Materials:

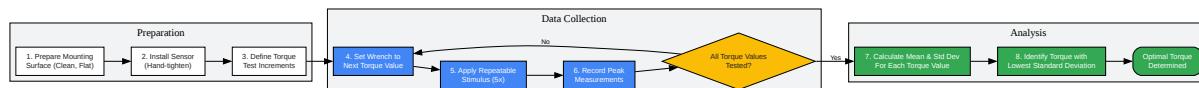
- **AC915** Sensor
- Calibrated torque wrench
- Your experimental apparatus/test fixture
- Data acquisition system compatible with the **AC915**

Methodology:

- Preparation:
 - Ensure the mounting surface is clean, flat, and prepared according to best practices.[\[5\]](#)
 - Install the **AC915** sensor using the manufacturer-provided bolts. Hand-tighten the bolts initially.
- Establish Torque Increments:
 - Consult the **AC915** datasheet for the minimum and maximum allowable torque values.
 - Define a series of torque increments to test. For example, if the range is 2 Nm to 8 Nm, you might test at 2, 3, 4, 5, 6, 7, and 8 Nm.
- Data Collection Loop:
 - Set the torque wrench to the lowest torque value in your series.

- Tighten the mounting bolts sequentially in a cross pattern to apply even pressure.
- Apply a known, consistent stimulus to the sensor five times, recording the peak measurement for each application. It is critical that this stimulus is as repeatable as possible.
- Increase the torque to the next increment and repeat the five measurements.
- Continue this process until you have collected data for all defined torque increments.

- Data Analysis:
 - For each torque value, calculate the mean and standard deviation of the five peak measurements.
 - The optimal mounting torque is the value that resulted in the lowest standard deviation, as this indicates the highest level of measurement repeatability.


Hypothetical Torque Optimization Results

The table below presents sample data from the experimental protocol, illustrating how to identify the optimal torque.

Mounting Torque (Nm)	Mean Measurement (Units)	Standard Deviation (Units)
2.0	100.8	1.25
3.0	100.5	0.78
4.0	100.2	0.35
5.0	100.1	0.12
6.0	100.0	0.28
7.0	99.8	0.65
8.0	99.5	1.15

In this example, 5.0 Nm would be selected as the optimal mounting torque due to the lowest standard deviation.

Workflow for Torque Optimization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for identifying optimal **AC915** mounting torque.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zeroinstrument.com [zeroinstrument.com]
- 2. Factors affecting the measurement accuracy of magneto-electric torque sensors [torquedynamometer.com]
- 3. How to Troubleshoot Common Issues in Distance Sensors? [indmall.in]
- 4. dubai-sensor.com [dubai-sensor.com]
- 5. Sensor Mounting Techniques | PCB Piezotronics [pcb.com]
- 6. robocraze.com [robocraze.com]
- To cite this document: BenchChem. [Optimizing AC915 mounting torque for repeatable measurements]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15555702#optimizing-ac915-mounting-torque-for-repeatable-measurements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com